molecular formula C8H6Cl2O2 B13751556 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone CAS No. 4974-60-1

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone

Cat. No.: B13751556
CAS No.: 4974-60-1
M. Wt: 205.03 g/mol
InChI Key: ICMNJORCMZYSAQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2 It is a chlorinated derivative of acetophenone, featuring a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone typically involves the chlorination of 4-hydroxyacetophenone. One common method is the reaction of 4-hydroxyacetophenone with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) in polar solvents.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(4-oxophenyl)ethanone.

    Reduction: Formation of 2,2-dichloro-1-(4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dichloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene

Uniqueness

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone is unique due to the specific positioning of the hydroxy group on the phenyl ring and the presence of two chlorine atoms on the ethanone moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

4974-60-1

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2,2-dichloro-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H

InChI Key

ICMNJORCMZYSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)O

Origin of Product

United States

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